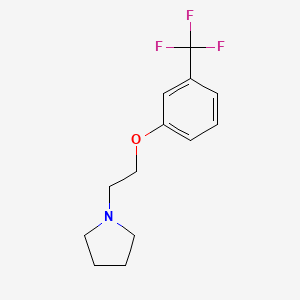

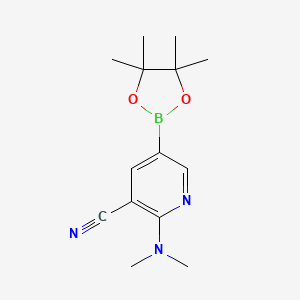

3-(2-Pyrrolidinoethoxy)benzotrifluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Palladium(II) Complexes

Research involving palladium(II) has shown the synthesis and thermal decomposition of complexes, yielding novel difluorides. These studies contribute to our understanding of metal-ligand interactions, bond formation, and the potential for catalysis in organic synthesis (Grushin & Marshall, 2009).

Nickel(IV) Complexes and C-H Bond Activation

High-valent nickel(IV) complexes have been synthesized, demonstrating their reactivity with aromatic compounds to form benzotrifluorides. This highlights the role of metal complexes in facilitating the trifluoromethylation of arenes, a significant reaction in the development of pharmaceuticals and agrochemicals (D'Accriscio et al., 2017).

Coordination Polymers and MOFs

Studies on ZnII and CuII-based coordination polymers and metal-organic frameworks (MOFs) employing 2-pyridyl oximes and benzenetricarboxylic acid have expanded the repertoire of crystalline structures with potential applications in gas storage, separation technologies, and catalysis (Mylonas-Margaritis et al., 2021).

Copper-Catalyzed Cross-Coupling Reactions

The development of new ligands for copper-catalyzed cross-coupling reactions highlights the ongoing research in finding more efficient and versatile catalysts for organic synthesis, particularly in forming vinyl C-N and C-O bonds (Kabir et al., 2010).

Photophysical Properties and Redox Characteristics

Research into macrocycles and compounds with pyridyl substitutions has led to insights into their structural properties, photophysical behaviors, and redox characteristics. Such compounds are explored for their potential in materials science, particularly in luminescent materials and electronic devices (Kato et al., 2008).

properties

IUPAC Name |

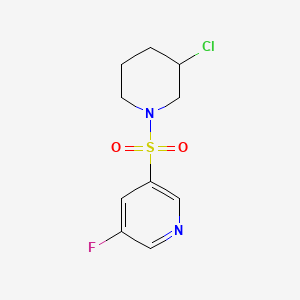

1-[2-[3-(trifluoromethyl)phenoxy]ethyl]pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO/c14-13(15,16)11-4-3-5-12(10-11)18-9-8-17-6-1-2-7-17/h3-5,10H,1-2,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMUFYNZEAJCIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682172 |

Source

|

| Record name | 1-{2-[3-(Trifluoromethyl)phenoxy]ethyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1257665-08-9 |

Source

|

| Record name | 1-{2-[3-(Trifluoromethyl)phenoxy]ethyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B599144.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B599145.png)

![(5R,7R)-7-Fluoro-2-(pentafluorophenyl)-5-(propan-2-yl)-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium tetrafluoroborate](/img/structure/B599149.png)

![3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;trihydrochloride](/img/structure/B599153.png)

![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B599154.png)